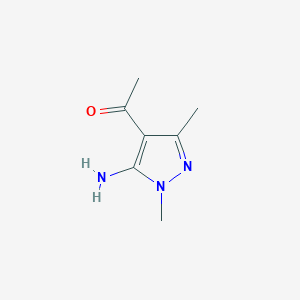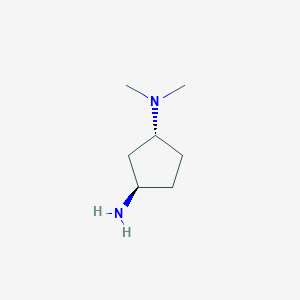
4-Fluoro-3-methylthiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-3-methylthiophene-2-carboxylic acid is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains a thiophene ring with a carboxylic acid and a fluorine atom attached to it. The synthesis method of this compound, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed in detail in
Wirkmechanismus
The mechanism of action of 4-Fluoro-3-methylthiophene-2-carboxylic acid is not well understood. However, it is believed that its unique chemical structure allows it to interact with various biological molecules, including enzymes and receptors. This interaction may result in the modulation of various biochemical pathways, leading to its potential applications in various fields.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-Fluoro-3-methylthiophene-2-carboxylic acid are not well studied. However, it has been reported that this compound may have anti-inflammatory and analgesic properties. It has also been reported to have potential antitumor activity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Fluoro-3-methylthiophene-2-carboxylic acid in lab experiments include its unique chemical structure, which allows for the synthesis of various pharmaceuticals, agrochemicals, and materials science research. Its potential applications in catalysis and material science also make it a valuable compound for research. However, the limitations of using this compound include its potential toxicity and the lack of understanding of its mechanism of action.
Zukünftige Richtungen
There are numerous future directions for the research of 4-Fluoro-3-methylthiophene-2-carboxylic acid. Some of these include:
1. Further investigation into the mechanism of action of this compound.
2. Exploration of its potential applications in drug discovery and development.
3. Investigation of its potential applications in material science research.
4. Investigation of its potential applications in catalysis.
5. Exploration of its potential applications in the treatment of various diseases, including cancer, inflammation, and pain.
Conclusion:
In conclusion, 4-Fluoro-3-methylthiophene-2-carboxylic acid is a unique chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.
Synthesemethoden
The synthesis of 4-Fluoro-3-methylthiophene-2-carboxylic acid involves the reaction of 4-fluoro-3-methylthiophene-2-carbonyl chloride with sodium hydroxide in the presence of water. The reaction yields 4-Fluoro-3-methylthiophene-2-carboxylic acid as the final product. This synthesis method has been reported in various research articles and has been optimized for the production of high-quality 4-Fluoro-3-methylthiophene-2-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-3-methylthiophene-2-carboxylic acid has various scientific research applications due to its unique chemical structure. It has been used as a building block in the synthesis of various pharmaceuticals, agrochemicals, and materials science research. It has also been used as a ligand in the synthesis of metal complexes that have potential applications in catalysis and material science.
Eigenschaften
CAS-Nummer |
187962-16-9 |
|---|---|
Produktname |
4-Fluoro-3-methylthiophene-2-carboxylic acid |
Molekularformel |
C6H5FO2S |
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
4-fluoro-3-methylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C6H5FO2S/c1-3-4(7)2-10-5(3)6(8)9/h2H,1H3,(H,8,9) |
InChI-Schlüssel |
KCTKTYADQWAXNB-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=C1F)C(=O)O |
Kanonische SMILES |
CC1=C(SC=C1F)C(=O)O |
Synonyme |
2-Thiophenecarboxylicacid,4-fluoro-3-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[2-(2,2,2-Trifluoroethoxy)phenyl]piperazine](/img/structure/B64893.png)



![Ethyl 3-(benzylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B64900.png)
![Methyl 6-oxabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B64902.png)

![2-amino-7-methyl-4-(4-methylphenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B64908.png)


![1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one](/img/structure/B64922.png)
